molecular formula C10H7N3O3 B8736476 5-(4-Nitrophenyl)pyrazin-2(1H)-one CAS No. 89541-65-1

5-(4-Nitrophenyl)pyrazin-2(1H)-one

Cat. No. B8736476
CAS RN: 89541-65-1
M. Wt: 217.18 g/mol
InChI Key: KZJUKOSIQRRAMX-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Nitrophenyl)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Nitrophenyl)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89541-65-1

Product Name

5-(4-Nitrophenyl)pyrazin-2(1H)-one

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7N3O3/c14-10-6-11-9(5-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14)

InChI Key

KZJUKOSIQRRAMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Phenyl-2-(1H)-pyrazinone (56 g) was added in portions over 30 minutes to a stirred mixture of concentrated sulphuric acid (35 ml) and fuming nitric acid (200 ml). The temperature of the nitrating mixture was initially at -20° C. and care was taken to ensure that the temperature did not rise above -15° C. When the pyrazinone had completely dissolved the reaction mixture was allowed to warm to -10° C., stirred for a further 30 minutes, and poured slowly on to ice/water (1500 ml). A pale yellow solid precipitated which was collected by filtration, washed with a small amount of cold water and dried to afford 5-(4-nitrophenyl)-2-(1H)-pyrazinone (58.1 g).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Phenyl-2-(1H)-pyrazinone (5 g) was added in portions during 30 minutes to a stirred mixture of fuming nitric acid (30 ml) and sulphuric acid (5 ml) at -5° C. The mixture was stirred in the cold for 30 minutes, and the temperature of the mixture was then allowed to rise to 10° C. The mixture was then poured into ice-water (250 ml) to give 5-(4-nitrophenyl)-2(1H)-pyrazinone recrystallised from dimethylformamide, m.p. 336°-8° C., δ(DMSO-d6) 8.15 and 8.30 (2d, 3- and 6-protons of pyrazinone ring), 8.18 (m, phenyl); νmax (Nujol mull) 3200-2500 (NH), 1690, 1675, 1545, 1510, 1349, 860 and 750 cm-1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two

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